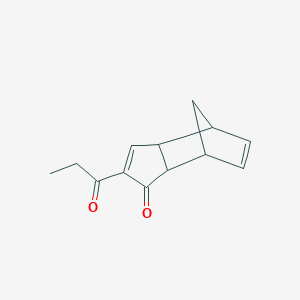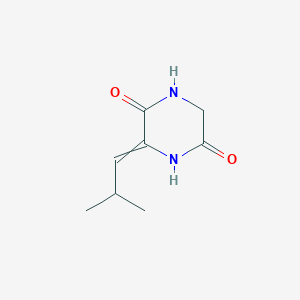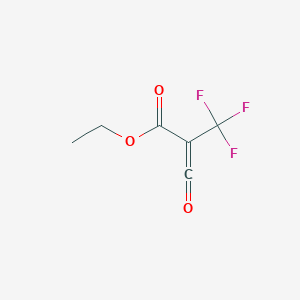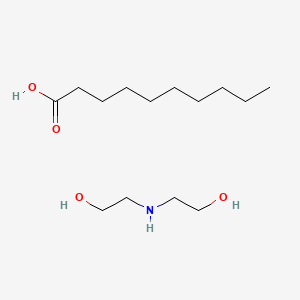![molecular formula C15H20N2O3 B14503377 4-{[Bis(2-hydroxyethyl)amino]methyl}-8-methylquinolin-2(1H)-one CAS No. 64392-39-8](/img/structure/B14503377.png)
4-{[Bis(2-hydroxyethyl)amino]methyl}-8-methylquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[Bis(2-hydroxyethyl)amino]methyl}-8-methylquinolin-2(1H)-one is a complex organic compound with a unique structure that includes both quinoline and bis(2-hydroxyethyl)amino groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[Bis(2-hydroxyethyl)amino]methyl}-8-methylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the reaction of 8-methylquinolin-2(1H)-one with formaldehyde and bis(2-hydroxyethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
4-{[Bis(2-hydroxyethyl)amino]methyl}-8-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the bis(2-hydroxyethyl)amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
科学研究应用
4-{[Bis(2-hydroxyethyl)amino]methyl}-8-methylquinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-{[Bis(2-hydroxyethyl)amino]methyl}-8-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with biological molecules, while the quinoline ring can intercalate with DNA or interact with enzymes. These interactions can modulate biological pathways and exert various effects, such as inhibiting enzyme activity or altering gene expression.
相似化合物的比较
Similar Compounds
- 4-{[Bis(2-hydroxyethyl)amino]methyl}-2-tert-butyl-6-methylphenol
- 4-{[Bis(2-hydroxyethyl)amino]methyl}-2,6-ditert-butylphenol
Uniqueness
4-{[Bis(2-hydroxyethyl)amino]methyl}-8-methylquinolin-2(1H)-one is unique due to its specific combination of functional groups and its potential for diverse applications. Compared to similar compounds, it offers a distinct set of chemical properties and biological activities that make it valuable for various research and industrial purposes.
属性
CAS 编号 |
64392-39-8 |
|---|---|
分子式 |
C15H20N2O3 |
分子量 |
276.33 g/mol |
IUPAC 名称 |
4-[[bis(2-hydroxyethyl)amino]methyl]-8-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C15H20N2O3/c1-11-3-2-4-13-12(9-14(20)16-15(11)13)10-17(5-7-18)6-8-19/h2-4,9,18-19H,5-8,10H2,1H3,(H,16,20) |
InChI 键 |
VTBTYXQVZASAGN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)C(=CC(=O)N2)CN(CCO)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


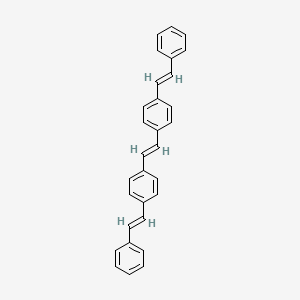
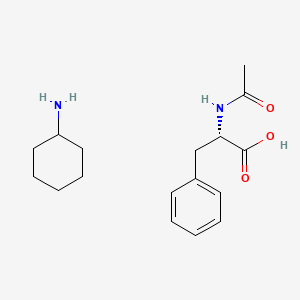

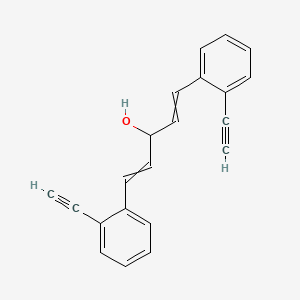
![Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate](/img/structure/B14503327.png)
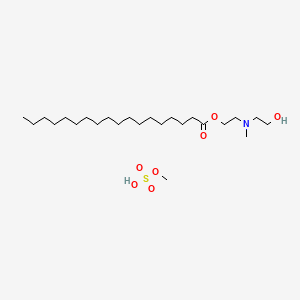

![Dibenzyl 1-methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine-1,2-dicarboxylate](/img/structure/B14503361.png)
